molecular formula C12H9ClN4O2 B14670933 8-Chloro-3,10-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione CAS No. 36995-96-7

8-Chloro-3,10-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione

Cat. No.: B14670933
CAS No.: 36995-96-7
M. Wt: 276.68 g/mol
InChI Key: PDSJFFGCLPMCIW-UHFFFAOYSA-N
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Description

8-Chloro-3,10-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione is a heterocyclic compound belonging to the pteridine family Pteridines are known for their diverse biological activities and are found in various natural products, including vitamins and coenzymes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-3,10-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione typically involves the condensation of 5,6-diaminopyrimidine-2,4-thiol with glioxal. This reaction is carried out under controlled conditions, often following the Gabriel-Colman’s method . The reaction conditions include the use of solvents such as dimethylformamide and the application of heat to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-3,10-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can convert it into its reduced forms, which may have different biological activities.

    Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like chlorine gas. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce various halogenated derivatives.

Scientific Research Applications

8-Chloro-3,10-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex pteridine derivatives.

    Biology: The compound is studied for its potential role in biological processes, including enzyme inhibition and interaction with nucleic acids.

    Medicine: Research is ongoing into its potential as an anticancer, antiviral, and antibacterial agent.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 8-Chloro-3,10-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with nucleic acids, affecting processes such as DNA replication and transcription. The exact pathways and molecular targets are still under investigation, but its ability to form hydrogen bonds and π-π interactions plays a crucial role in its biological activity .

Comparison with Similar Compounds

Similar Compounds

    Triamterene: A diuretic with a similar pteridine structure.

    Riboflavin: A vitamin B2 derivative with a pteridine core.

    Methotrexate: An anticancer drug with a pteridine-like structure.

Uniqueness

8-Chloro-3,10-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine and methyl groups influence its reactivity and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

36995-96-7

Molecular Formula

C12H9ClN4O2

Molecular Weight

276.68 g/mol

IUPAC Name

8-chloro-3,10-dimethylbenzo[g]pteridine-2,4-dione

InChI

InChI=1S/C12H9ClN4O2/c1-16-8-5-6(13)3-4-7(8)14-9-10(16)15-12(19)17(2)11(9)18/h3-5H,1-2H3

InChI Key

PDSJFFGCLPMCIW-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=C2)Cl)N=C3C1=NC(=O)N(C3=O)C

Origin of Product

United States

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